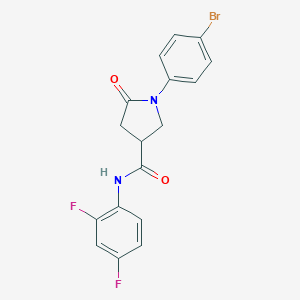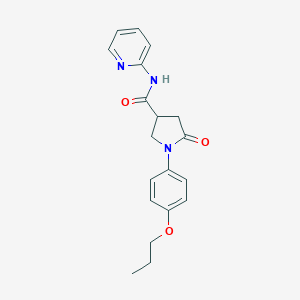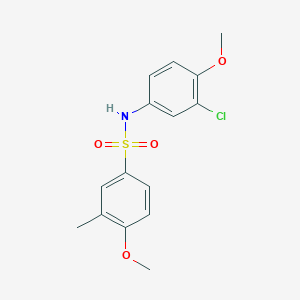![molecular formula C21H25ClN2O4S B426389 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B426389.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C21H25ClN2O4S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its distinctive properties.
准备方法
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves multiple steps. The process typically begins with the preparation of the 4-chlorophenylsulfonyl chloride, which is then reacted with 3,4-dimethylaniline to form the intermediate product. This intermediate is further reacted with tetrahydro-2-furanylmethylamine under specific conditions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
作用机制
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
相似化合物的比较
When compared to similar compounds, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(tetrahydro-2-furanylmethyl)acetamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The presence of the tetrahydrofuran ring and the specific arrangement of the chlorophenyl and sulfonyl groups contribute to the unique characteristics of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide .
属性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
437g/mol |
IUPAC 名称 |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-5-8-18(12-16(15)2)24(14-21(25)23-13-19-4-3-11-28-19)29(26,27)20-9-6-17(22)7-10-20/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,23,25) |
InChI 键 |
KYXKIQYVJFZZHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
规范 SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
溶解度 |
40.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-2-fluorophenyl)-2-{[(4-bromophenyl)sulfonyl]amino}acetamide](/img/structure/B426306.png)
![1-cyclohexyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B426307.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B426309.png)
![N-propyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426310.png)

![N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426313.png)
![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B426317.png)

![N-(4-chlorobenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426320.png)

![2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B426324.png)
![N-allyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B426326.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426329.png)
